![molecular formula C33H28O5 B15164123 3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol CAS No. 194083-30-2](/img/structure/B15164123.png)
3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol is a complex organic compound characterized by its multiple hydroxyphenyl groups attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the choice of solvent and catalyst.
化学反应分析
Types of Reactions
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl groups would yield quinones, while substitution reactions could produce various ethers or esters.
科学研究应用
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
作用机制
The mechanism by which 3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol exerts its effects involves interactions with molecular targets through its hydroxyphenyl groups. These groups can form hydrogen bonds and participate in π-π interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or interaction with cellular receptors.
相似化合物的比较
Similar Compounds
1,3,5-Tris(4-hydroxyphenyl)benzene: Similar in structure but with a different core, leading to variations in reactivity and applications.
2,4,6-Trimethoxy-1,3,5-triazine: Another compound with multiple hydroxyphenyl groups, used in different contexts due to its distinct chemical properties.
Uniqueness
3,3’,5’-Tris[(2-hydroxyphenyl)methyl][1,1’-biphenyl]-2,4’-diol is unique due to its specific arrangement of hydroxyphenyl groups on a biphenyl core. This structure imparts unique chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
194083-30-2 |
|---|---|
分子式 |
C33H28O5 |
分子量 |
504.6 g/mol |
IUPAC 名称 |
4-[2-hydroxy-3-[(2-hydroxyphenyl)methyl]phenyl]-2,6-bis[(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C33H28O5/c34-29-13-4-1-8-21(29)16-24-11-7-12-28(33(24)38)25-19-26(17-22-9-2-5-14-30(22)35)32(37)27(20-25)18-23-10-3-6-15-31(23)36/h1-15,19-20,34-38H,16-18H2 |
InChI 键 |
HPHIIVKBSHPVOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)C3=CC(=C(C(=C3)CC4=CC=CC=C4O)O)CC5=CC=CC=C5O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzyloxy)-8-methyl-1-oxaspiro[4.5]dec-6-en-2-ol](/img/structure/B15164040.png)
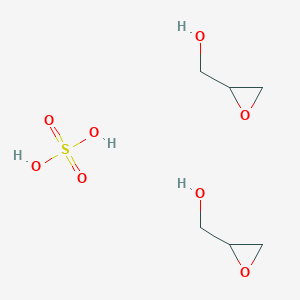
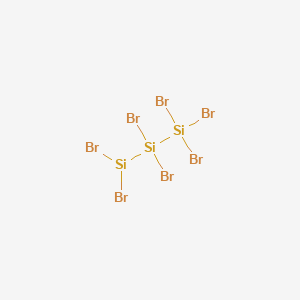
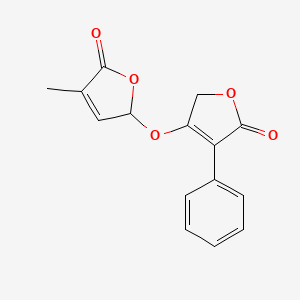
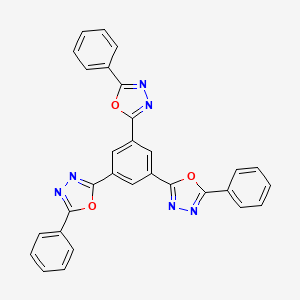
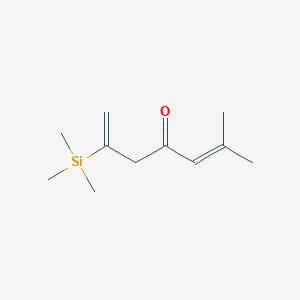
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
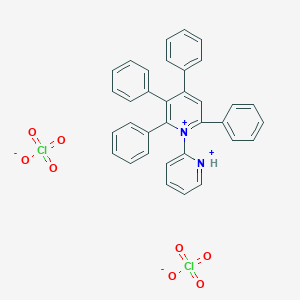
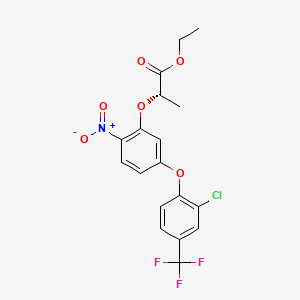
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
